3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-methylbenzamide
Overview
Description
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-methylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a quinoline ring, along with a benzamide moiety
Mechanism of Action
Target of Action
CBKinase1_010682, also known as CBKinase1_023082 or 3-chloro-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-methylbenzamide, is a kinase inhibitor . Its primary targets are cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Mode of Action
CBKinase1_010682 interacts with its targets, the CDKs, by occupying the ATP binding site of the kinase . This interaction inhibits the kinase activity, thereby disrupting the normal cell cycle progression .
Biochemical Pathways
The inhibition of CDKs by CBKinase1_010682 affects the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway . This pathway is crucial for the transition from the G1 (pre-DNA synthesis) to S (DNA synthesis) phase of the cell cycle . By inhibiting CDKs, CBKinase1_010682 prevents the cell from progressing through the cell cycle, thereby inhibiting cell proliferation .
Pharmacokinetics
Kinase inhibitors generally show a dose-proportional pharmacokinetic profile . They are orally bioavailable and can be absorbed systemically
Result of Action
The inhibition of CDKs by CBKinase1_010682 leads to the disruption of the cell cycle, preventing cell proliferation . This can result in the inhibition of tumor growth in cancer cells, which often exhibit abnormal cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-methylbenzamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2-hydroxy-6-methoxyquinoline, is synthesized through a series of reactions, including cyclization and functional group modifications.
Chlorination: The quinoline derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Amidation: The chlorinated quinoline derivative is reacted with N-methylbenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline-2,6-dione derivatives.
Reduction: Formation of 3-hydroxy-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-methylbenzamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-6-methoxyquinoline: A precursor in the synthesis of the target compound.
N-methylbenzamide: Another precursor used in the amidation step.
3-chloroquinoline: A structurally related compound with similar chemical properties.
Uniqueness
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-methylbenzamide is unique due to the combination of functional groups present in its structure, which imparts distinct chemical reactivity and potential biological activity. Its specific arrangement of chloro, hydroxy, and methoxy groups on the quinoline ring, along with the benzamide moiety, differentiates it from other similar compounds and contributes to its unique properties and applications.
Properties
IUPAC Name |
3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-22(19(24)12-4-3-5-15(20)9-12)11-14-8-13-10-16(25-2)6-7-17(13)21-18(14)23/h3-10H,11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOXJXGMDDVHIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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